molecular formula C11H10N4O3S B11367893 4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11367893
M. Wt: 278.29 g/mol
InChI Key: AUPLXACSXBBQNQ-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microreactor systems can enhance the efficiency of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include amino derivatives.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular pathways, affecting processes such as cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the nitrophenyl and carboxamide groups further enhances its versatility and applicability in various research fields.

Properties

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

4-methyl-N-(4-methyl-3-nitrophenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C11H10N4O3S/c1-6-3-4-8(5-9(6)15(17)18)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16)

InChI Key

AUPLXACSXBBQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)[N+](=O)[O-]

Origin of Product

United States

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